Cas no 264875-61-8 ((2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e])

(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e] structure
264875-61-8 structure
Produktname:(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]
CAS-Nr.:264875-61-8
MF:C37H56O11
MW:676.833952903748
CID:1427472
PubChem ID:21606551

(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e] Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]
    • (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-7-yl acetate
    • beta-D-xylopyranoside, (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-7-(acetyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydro-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-5H-cyclopropa[1',8'a]naphth[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-2-yl
    • (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-7-yl acetate; beta-D-xylopyranoside, (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-7-(acetyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydro-11,11a-d
    • Cimiracemoside F
    • β-D-Xylopyranoside, (3β,12β,16β,22R,23R,24R)-12-(acetyloxy)-16,23:22,25-diepoxy-23,24-dihydroxy-9,19-cyclolanost-7-en-3-yl
    • CHEBI:70245
    • 264875-61-8
    • Cimiracemoside A (constituent of Black cohosh) [DSC]
    • 7N2E1K5A7H
    • Cimiracemoside A (constituent of Black cohosh)
    • [(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate
    • CIMIRACEMOSIDE A
    • beta-D-Xylopyranoside, (3beta,12beta,16beta,22R,23R,24R)-12-(acetyloxy)-16,23:22,25-diepoxy-23,24-dihydroxy-9,19-cyclolanost-7-en-3-yl
    • UNII-7N2E1K5A7H
    • SCHEMBL5955040
    • .BETA.-D-XYLOPYRANOSIDE, (3.BETA.,12.BETA.,16.BETA.,22R,23R,24R)-12-(ACETYLOXY)-16,23:22,25-DIEPOXY-23,24-DIHYDROXY-9,19-CYCLOLANOST-7-EN-3-YL
    • Cimiracemoside-A
    • Q27138584
    • (-)-Cimiracemoside G
    • Cimiracemoside G
    • AT41924
    • Inchi: 1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1
    • InChI-Schlüssel: IHMRHYCBRKQAFU-CCPRSJHGSA-N
    • Lächelt: C[C@@]12C[C@]3([H])O[C@@]4([C@H](O)C(C)(C)O[C@]4([H])[C@@H](C)[C@]3([H])[C@]1([C@H](OC(=O)C)C[C@@]13C[C@]41CC[C@H](O[C@]1([H])OC[C@@H](O)[C@H](O)[C@H]1O)C(C)(C)[C@]4([H])CC=C23)C)O

Berechnete Eigenschaften

  • Genaue Masse: 676.38226260g/mol
  • Monoisotopenmasse: 676.38226260g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 5
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 11
  • Schwere Atomanzahl: 48
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 1410
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 17
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 164Ų
  • XLogP3: 2.2

(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e] Verwandte Literatur

Empfohlene Lieferanten
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
上海贤鼎生物科技有限公司
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
上海贤鼎生物科技有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
BIOOKE MICROELECTRONICS CO.,LTD